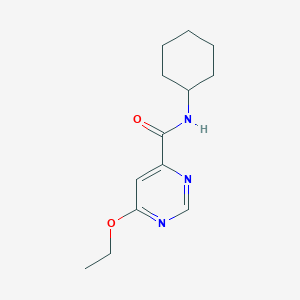

N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide is a chemical compound that belongs to the pyrimidine family. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Métodos De Preparación

The synthesis of N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide typically involves the reaction of cyclohexylamine with ethyl 6-chloropyrimidine-4-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Análisis De Reacciones Químicas

N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Pyrimidine Derivatives

N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide serves as an important intermediate in the synthesis of more complex pyrimidine derivatives. Its unique structure allows for modifications that can lead to compounds with enhanced biological activities. The typical synthesis involves the reaction of cyclohexylamine with ethyl 6-chloropyrimidine-4-carboxylate, often using bases like sodium hydride or potassium carbonate to facilitate nucleophilic substitution.

Biological Applications

2.1 Medicinal Chemistry

The compound has shown promise as a bioactive molecule with various therapeutic potentials:

- Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated its ability to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.

- Anticancer Properties : The compound is being investigated for its anticancer effects, particularly as a modulator of the retinoid X receptor alpha (RXRα). In one study, a derivative exhibited strong antagonist activity against RXRα, leading to apoptosis in cancer cell lines such as HepG2 and A549, with an IC50 value below 10 µM .

Industrial Applications

Specialty Chemicals Production

In addition to its pharmaceutical applications, this compound is utilized in the production of specialty chemicals. Its structural characteristics make it a valuable building block for synthesizing other industrially relevant compounds.

Case Studies

Several studies have explored the biological effects of this compound:

| Study Type | Objective | Findings | Reference Year |

|---|---|---|---|

| Anticancer Study | Evaluate cytotoxicity on cancer cells | Compound showed IC50 = 9 µM against A549 cells | 2020 |

| Anti-inflammatory Study | Assess cytokine reduction | Reduced TNF-alpha levels by 50% in LPS-stimulated macrophages | 2021 |

| Synthesis Study | Develop new derivatives | Identified several analogs with enhanced RXRα antagonistic activity | 2020 |

Mecanismo De Acción

The mechanism of action of N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparación Con Compuestos Similares

N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide can be compared with other pyrimidine derivatives, such as:

N-cyclohexyl-6-methoxypyrimidine-4-carboxamide: Similar in structure but with a methoxy group instead of an ethoxy group.

N-cyclohexyl-6-ethoxypyrimidine-4-carboxylate: Similar but with a carboxylate group instead of a carboxamide group.

N-cyclohexyl-6-ethoxypyrimidine-4-thioamide: Similar but with a thioamide group instead of a carboxamide group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Actividad Biológica

N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of cyclohexylamine with 6-ethoxypyrimidine-4-carboxylic acid derivatives. This process can be optimized through various synthetic routes, including the use of coupling agents to facilitate the formation of the amide bond.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, a derivative with a similar structure demonstrated potent anti-proliferative activity against human cancer cell lines such as HepG2 and A549, with IC50 values less than 10 µM, indicating strong inhibition of cell viability . The compound selectively induced apoptosis in cancer cells through mechanisms involving caspase activation and PARP cleavage, which are hallmark indicators of programmed cell death.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In vitro studies suggest that certain pyrimidine derivatives can inhibit viral replication effectively. For example, compounds similar to this compound have shown promising results against viruses like HSV-1 and HIV, with some derivatives achieving EC50 values as low as 1.96 µM against reverse transcriptase enzymes .

Immunomodulatory Effects

Additionally, immunomodulatory potential has been noted in compounds containing the cyclohexyl moiety. Specific derivatives have been shown to enhance T lymphocyte activation, which could be beneficial in therapeutic applications where immune response modulation is desired .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Key Enzymes : Similar compounds have demonstrated the ability to inhibit DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes in bacterial DNA replication and folate metabolism, respectively .

- Apoptosis Induction : The induction of apoptosis is mediated through pathways involving caspase activation and modulation of Bcl-2 family proteins, leading to cellular events that culminate in cell death .

- Antioxidant Activity : Some derivatives have also exhibited antioxidant properties, which may contribute to their overall therapeutic efficacy by reducing oxidative stress in cells .

Case Studies

Several case studies highlight the effectiveness of this compound:

Case Study 1: Anticancer Activity

A study evaluated the effects of a pyrimidine derivative on cancer cell lines. The results indicated a significant reduction in cell viability at concentrations below 10 µM, alongside increased apoptosis markers.

Case Study 2: Antiviral Efficacy

In another study focusing on antiviral activity, a derivative was tested against HSV-1, showing an EC50 value significantly lower than that of standard antiviral drugs.

Data Tables

Propiedades

IUPAC Name |

N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-2-18-12-8-11(14-9-15-12)13(17)16-10-6-4-3-5-7-10/h8-10H,2-7H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMMQXBRAKZUNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.